molecular formula C29H24F3N3O2 B303795 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号 B303795
分子量: 503.5 g/mol
InChIキー: RGUSTXFAWRTROG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.

作用機序

BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. BTK is also involved in the activation of other immune cells, such as macrophages and dendritic cells. 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to the ATP-binding pocket of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and survival of B cells and other immune cells. 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. In addition, 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to enhance the activity of immune checkpoint inhibitors, which are a new class of cancer therapies that target the immune system.

実験室実験の利点と制限

One of the main advantages of 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has some limitations for lab experiments, including its relatively short half-life and the need for high doses to achieve therapeutic efficacy.

将来の方向性

There are several potential future directions for the development of 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and other BTK inhibitors. One potential application is in the treatment of hematological malignancies, such as lymphoma and leukemia, where BTK signaling is critical for tumor growth and survival. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, where BTK signaling is involved in the activation of immune cells and the production of inflammatory cytokines. Additionally, BTK inhibitors may have a role in combination therapy with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.

合成法

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The key steps in the synthesis include the formation of a pyridine ring, the introduction of a trifluoromethyl group, and the construction of the quinoline ring system. The final product is obtained in high yield and purity using standard purification techniques.

科学的研究の応用

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide selectively inhibits BTK and blocks downstream signaling pathways that are involved in cell proliferation, survival, and migration. In vivo studies have demonstrated that 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can suppress tumor growth and improve survival in various mouse models of cancer, including lymphoma, leukemia, and multiple myeloma. Additionally, 2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

特性

製品名

2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C29H24F3N3O2

分子量

503.5 g/mol

IUPAC名

2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-N-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C29H24F3N3O2/c1-17-25(28(37)35-22-12-6-5-11-21(22)29(30,31)32)26(19-10-7-13-33-16-19)27-23(34-17)14-20(15-24(27)36)18-8-3-2-4-9-18/h2-13,16,20,26,34H,14-15H2,1H3,(H,35,37)

InChIキー

RGUSTXFAWRTROG-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5C(F)(F)F

正規SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。